

PKI-402 administration route

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

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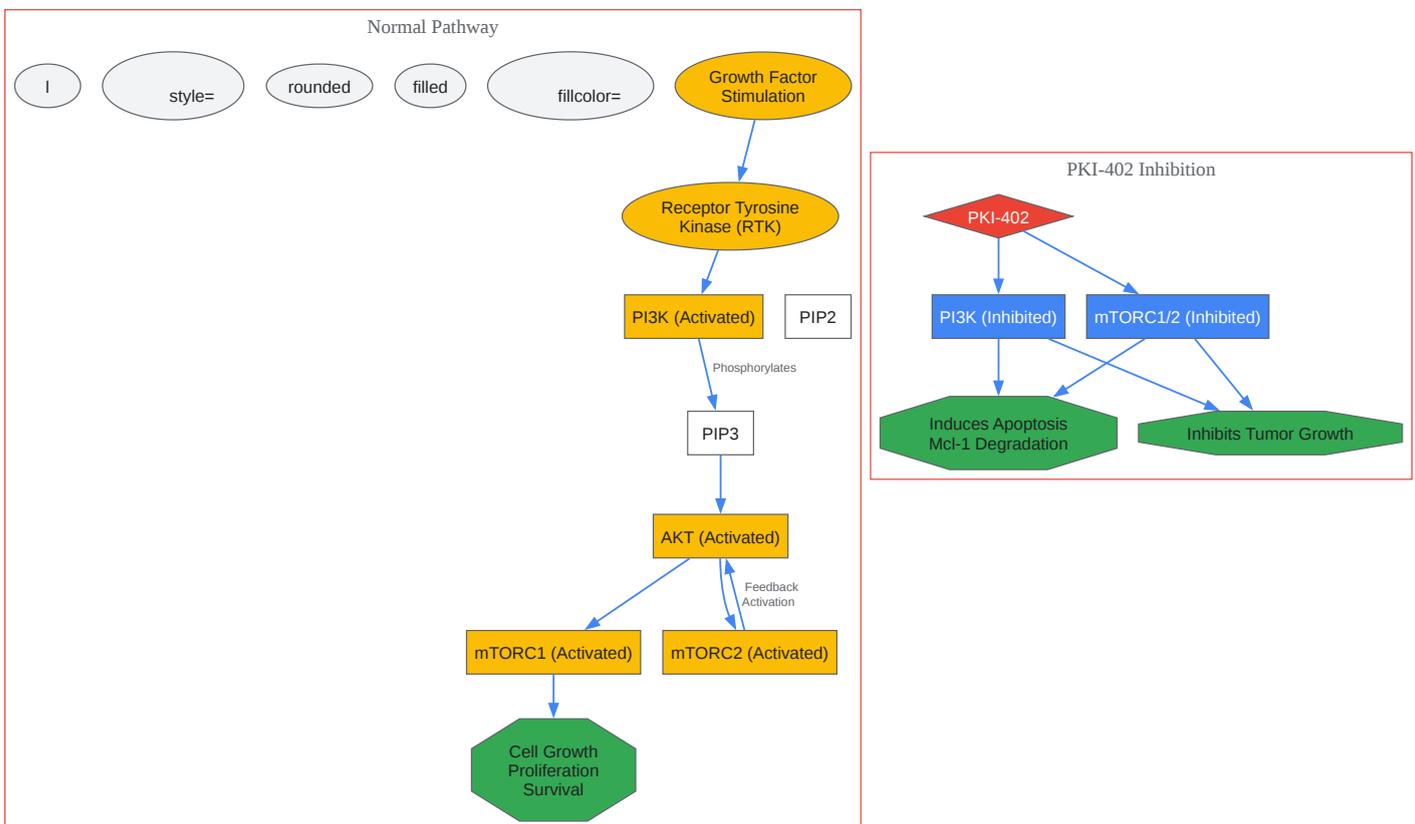
PKI-402 Application Notes

PKI-402 is a potent, reversible, and ATP-competitive dual inhibitor that targets all Class I PI3K isoforms (α , β , δ , γ) and mTOR. Its key characteristic is potent activity against common PI3K α mutants (E545K and H1047R), making it a valuable tool for studying cancers with PI3K pathway hyperactivation [1] [2].

Mechanism of Action: **PKI-402** inhibits the PI3K/AKT/mTOR signaling pathway. In ovarian cancer cells, it disrupts the balance of Bcl-2 family proteins by degrading Mcl-1 protein through autophagy, thereby suppressing cell growth and inducing apoptosis [3] [4].

The diagram below illustrates the signaling pathway and mechanism of **PKI-402**.

PKI-402 Inhibits PI3K/AKT/mTOR Pathway



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Quantitative Data on PKI-402

Table 1: In Vitro Potency (IC₅₀) of PKI-402 [1] [2]

Target	IC ₅₀ (nM)	Note
PI3K α	2	-
mTOR	3	-
PI3K β	7	-
PI3K δ	14	-
PI3K γ	16	-
PI3K α -E545K	3	Common oncogenic mutant
PI3K α -H1047R	3	Common oncogenic mutant

Table 2: Cellular Activity & In Vivo Efficacy [1] [2]

Context	Model / Cell Line	Key Finding / IC ₅₀
In Vitro	MDA-MB-361 (Breast cancer)	IC ₅₀ : 6-8 nM (growth inhibition)
In Vitro	PC-3 (Prostate cancer)	IC ₅₀ : 21 nM (cytotoxicity)
In Vivo	MDA-MB-361 xenograft (mice)	Tumor regression at 100 mg/kg (i.v.)
In Vivo	A549 (NSCLC) xenograft (mice)	Significant tumor growth inhibition at 25 & 50 mg/kg (i.v.)

Experimental Protocols

In Vitro Cell-Based Assay (Example: Growth Inhibition)

- **Cell Lines:** Human tumor cell lines (e.g., MDA-MB-361, PC-3, HCT116) [1].
- **Compound Preparation:**
 - Prepare a fresh stock solution in DMSO. The maximum DMSO concentration in the cell culture medium should not exceed 0.5-1.0% [1].
 - Serially dilute **PKI-402** to desired concentrations (e.g., from 10 μ M to 1 nM).
- **Procedure:**
 - Seed cells in 96-well plates at a density determined by their growth characteristics.
 - Incubate overnight to allow cell attachment.
 - Treat cells with **PKI-402** or vehicle control (DMSO) for 72 hours.
 - Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter 96 AQueous).
 - Quantify the results using a plate reader and calculate IC₅₀ values [1].

In Vivo Animal Model (Example: Xenograft Study in Mice)

- **Animal Model:** Female nude mice [1] [2].
- **Tumor Inoculation:** Subcutaneously inject human cancer cells (e.g., MDA-MB-361, A549) into mice. Allow tumors to establish to a specific volume (e.g., ~100-260 mm³) [1] [2].
- **Formulation & Administration:**
 - **Route: Intravenous (i.v.)** [1] [2].
 - **Dosage:** 25 mg/kg, 50 mg/kg, or 100 mg/kg [1] [2].
 - **Dosing Regimen:** Once daily for 5 consecutive days, which may be repeated after a break depending on the study design [1].
- **Monitoring:**
 - Measure tumor volumes and body weights regularly.
 - For pharmacodynamic analysis, harvest tumor and normal tissue (e.g., heart, lung) at various time points after a single dose. Analyze lysates via Western blotting for markers like p-Akt (T308 and S473) and cleaved PARP to confirm target engagement and biological effect [1] [2].

Key Considerations for Researchers

- **Solubility:** **PKI-402** has limited solubility in aqueous solutions. For in vitro work, use fresh, high-quality DMSO. For in vivo administration, special formulations are required [1] [2].

- **Specificity:** While highly selective for PI3K and mTOR, at very high concentrations (μM range), **PKI-402** may also inhibit B-Raf and C-Raf [1]. Use appropriate concentrations to maintain specificity.
- **Biomarker Analysis:** To confirm the compound's mechanism of action in your models, monitor the downregulation of phosphorylated Akt (at both T308 and S473) and downstream effectors like pS6K and p4EBP1 [1].

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